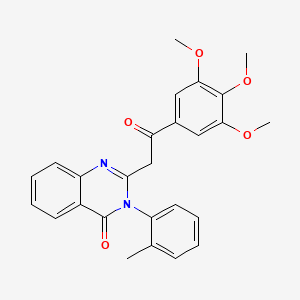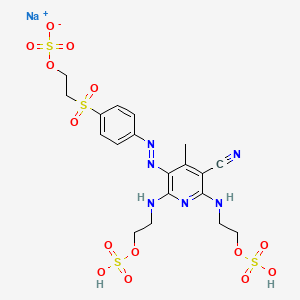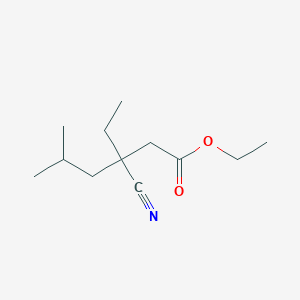![molecular formula C13H12O4 B13772708 Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl- is a heterocyclic organic compound that features a fused ring system consisting of a furan ring and a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl- typically involves the Diels-Alder reaction, a well-known method for constructing complex ring systems. In this reaction, a furan derivative reacts with a suitable dienophile under controlled conditions to form the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Diels-Alder reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups attached to the ring system.
Scientific Research Applications
Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with desirable properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyrroles: These compounds have a similar fused ring system but differ in the position of the furan ring.
Dibenzo[b,e][1,4]dioxins: These compounds share the benzodioxin ring but have different substituents and ring fusion patterns.
Uniqueness
Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl- is unique due to its specific ring fusion and substituent pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-propyl-1H-furo[3,4-b][1,4]benzodioxin-3-one |
InChI |
InChI=1S/C13H12O4/c1-2-5-10-11-12(13(14)17-10)16-9-7-4-3-6-8(9)15-11/h3-4,6-7,10H,2,5H2,1H3 |
InChI Key |
AWXZVBDNHWDFDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(C(=O)O1)OC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
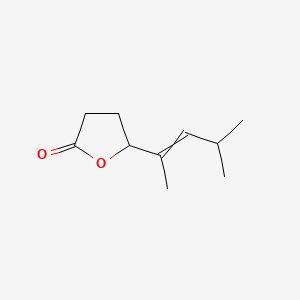

![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)

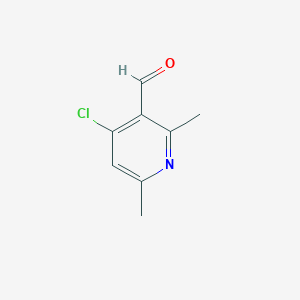
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
